1,6-Diazaspiro[3.4]octan-2-one 1,6-Diazaspiro[3.4]octan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17869691
InChI: InChI=1S/C6H10N2O/c9-5-3-6(8-5)1-2-7-4-6/h7H,1-4H2,(H,8,9)
SMILES:
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol

1,6-Diazaspiro[3.4]octan-2-one

CAS No.:

Cat. No.: VC17869691

Molecular Formula: C6H10N2O

Molecular Weight: 126.16 g/mol

* For research use only. Not for human or veterinary use.

1,6-Diazaspiro[3.4]octan-2-one -

Specification

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
IUPAC Name 1,7-diazaspiro[3.4]octan-2-one
Standard InChI InChI=1S/C6H10N2O/c9-5-3-6(8-5)1-2-7-4-6/h7H,1-4H2,(H,8,9)
Standard InChI Key CVYOTCVOUQOWSJ-UHFFFAOYSA-N
Canonical SMILES C1CNCC12CC(=O)N2

Introduction

Structural and Chemical Properties

Molecular Architecture

1,6-Diazaspiro[3.4]octan-2-one (CAS: 1420966-53-5) features a fused bicyclic system with a lactam ring (2-oxo group) and a pyrrolidine moiety sharing a spirocyclic carbon atom. The IUPAC name, 1,7-diazaspiro[3.4]octan-2-one, reflects its two nitrogen atoms at positions 1 and 7 and the spiro junction between a three-membered and a four-membered ring . Key structural descriptors include:

PropertyValueSource
Molecular FormulaC₆H₁₀N₂O
Molecular Weight126.16 g/mol
SMILESC1CNCC12CC(=O)N2
InChIKeyCVYOTCVOUQOWSJ-UHFFFAOYSA-N

The lactam ring introduces polarity and hydrogen-bonding capacity, while the sp³-hybridized scaffold enhances three-dimensionality, making it favorable for protein binding .

Synthesis and Derivatization Strategies

Cyclization Approaches

The synthesis of 1,6-diazaspiro[3.4]octan-2-one typically employs cyclization reactions. A [3+2] cycloaddition between a nitrile oxide and a cyclopentene derivative has been reported to yield multi-gram quantities with >70% efficiency. Alternative routes involve:

  • Annulation of Cyclopentane Rings: Reacting γ-lactams with ethylenediamine derivatives under acidic conditions.

  • Resin-Based Solid-Phase Synthesis: Enabling rapid diversification for structure-activity relationship (SAR) studies .

Functionalization at Key Positions

Derivatives are synthesized by modifying the lactam nitrogen or spiro carbon. For example:

  • N-Alkylation: Introducing ethyl or benzyl groups enhances metabolic stability .

  • Spiro Carbon Substitution: Adding methyl or aryl groups modulates steric and electronic properties .

Pharmacological Applications

Antimalarial Activity

A high-throughput screen identified diazaspiro[3.4]octane derivatives as potent inhibitors of Plasmodium falciparum, the malaria parasite. Lead compounds exhibit:

  • Asexual Blood-Stage IC₅₀: <50 nM, surpassing chloroquine in potency .

  • Gametocyte Sterilization: Disrupting sexual-stage parasites, critical for blocking transmission .

  • Resistance Profile: Mutations in the PfCARL gene confer resistance, implicating the cyclic amine resistance locus as a target .

Antitubercular and Antimicrobial Effects

Derivatives bearing hydrophobic substituents (e.g., benzyl groups) show promising activity against Mycobacterium tuberculosis (MIC: 2–8 μg/mL). The spirocyclic core likely interferes with cell wall synthesis or protein folding pathways.

Sigma Receptor Modulation

1,6-Diazaspiro[3.4]octan-2-one analogues act as sigma-1 receptor antagonists (Kᵢ: 10–100 nM), potentiating opioid analgesia without respiratory depression. This application is under investigation for chronic pain management.

Recent Research Advancements

Hepatitis B Virus (HBV) Capsid Inhibition

Structural analogs disrupt HBV capsid assembly by binding to hydrophobic pockets, reducing viral replication (EC₅₀: 0.3–1.2 μM). Optimizing substituents at the spiro carbon improves potency and oral bioavailability.

Menin-MLL1 Interaction Antagonism

In acute leukemias, the menin-MLL1 complex sustains oncogenic gene expression. Diazaspiro[3.4]octane-based inhibitors block this interaction (IC₅₀: 50–200 nM), offering a novel epigenetic therapy.

Neuroprotective Applications

Preliminary studies suggest sigma-2 receptor affinity (Kᵢ: 30 nM) correlates with neuroprotection in models of Parkinson’s disease, though mechanisms remain under investigation.

Future Directions and Challenges

Expanding Therapeutic Indications

Ongoing research explores the scaffold’s utility in:

  • Antiviral Therapies: Targeting SARS-CoV-2 main protease via covalent binding.

  • Oncology: Inhibiting protein-protein interactions in KRAS-driven cancers.

Addressing Synthetic Limitations

Current routes suffer from low yields in spiro carbon functionalization. Advances in asymmetric catalysis and flow chemistry could resolve these issues .

Improving Pharmacokinetics

While the core structure exhibits favorable metabolic stability, optimizing substituents for blood-brain barrier penetration remains a priority for CNS applications .

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